Panadoxine P

説明

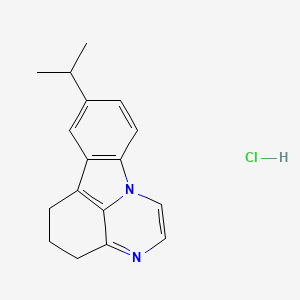

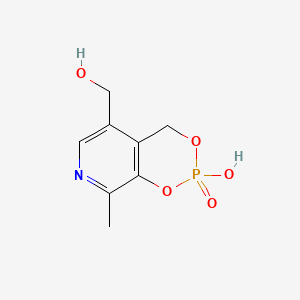

Panadoxine P is a new derivative of vitamin B6 . It has superior stability in light and heat . It is clinically proven to reduce sebum production, facial shine, and pore size . In addition, it significantly improves hydration and helps prevent razor burn .

Molecular Structure Analysis

The molecular formula of Panadoxine P is C8H10NO5P . It has a molecular weight of 231.1425 .

Chemical Reactions Analysis

Panadoxine P is known to control sebum by inhibiting 5 α-reductase activity . It also reduces the size of facial pores . In addition, it has anti-inflammatory properties, reducing IL-6 and IL-8 induced by UV .

Physical And Chemical Properties Analysis

Panadoxine P is a stable vitamin B6 derivative . It has superior stability in light and heat .

科学的研究の応用

Hepatic Research : Feng-Chieh Li and colleagues developed a high-resolution intravital hepatic imaging chamber to study the effects of Panadol on the liver. This approach offers insights into the detailed metabolism of the liver after using Panadol, enhancing our understanding of hepatic processes (Li et al., 2008).

Cardiovascular Diseases : Jingjing Liu and colleagues reviewed the literature on Panax notoginseng saponins (PNS), identifying their potential against various cardiovascular diseases. This review focuses on the structures of major PNS types, their cellular targets, signaling pathways, and clinical application opportunities (Liu et al., 2014).

Chronic Pain and CNS Pathologies : D. Bravo and colleagues explored the role of Pannexin 1 (Panx1) in chronic pain signaling and its interactions with NMDA and P2X7 receptors in the central nervous system. They propose Panx1 as a potential target for pharmacological interventions in chronic pain (Bravo et al., 2015).

Antibiotic Interaction and Apoptosis : A study by I. Poon et al. found that the quinolone antibiotic trovafloxacin inhibits pannexin channels, affecting cellular integrity and apoptosis. This linkage suggests new perspectives on the effects of certain antibiotics (Poon et al., 2014).

Pharmacological Characterization : Weihong Ma and colleagues provided a detailed pharmacological characterization of Panx1-mediated currents in mammalian cells. This research sheds light on the hypothesis that Panx1 acts as a hemichannel allowing the passage of large molecules (Ma et al., 2009).

Pannexin1 and P2X7 Receptor Complex : A study by S. Locovei et al. showed that co-expression of P2X7R with pannexin1 in oocytes leads to the complex response seen in mammalian cells, including cell death with prolonged ATP application. This finding indicates pannexin1's role in the permeabilization pore of the P2X7R signaling complex (Locovei et al., 2007).

Panax ginseng and Panax quinquefolius : C. Mancuso and R. Santangelo reviewed the pharmacokinetics and pharmacodynamics of P. ginseng and P. quinquefolius, focusing on their effectiveness in various diseases such as dementia, diabetes mellitus, respiratory infections, and cancer (Mancuso & Santangelo, 2017).

将来の方向性

特性

IUPAC Name |

(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWLTUICPVQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OP(=O)(OC2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021268 | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Panadoxine P | |

CAS RN |

36944-85-1 | |

| Record name | Panadoxine P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036944851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANADOXINE P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CU6BKQ58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

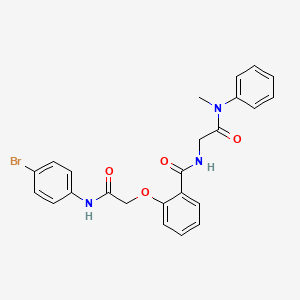

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

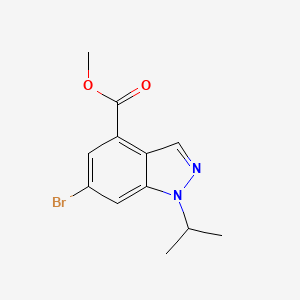

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

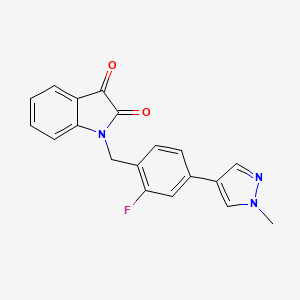

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

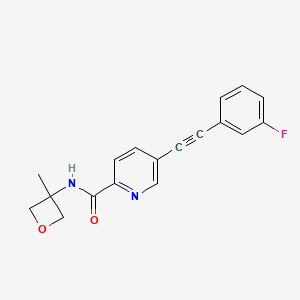

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)